molecular formula C4H9NO B7769049 Isobutyramide CAS No. 68424-61-3

Isobutyramide

Cat. No.: B7769049
CAS No.: 68424-61-3
M. Wt: 87.12 g/mol
InChI Key: WFKAJVHLWXSISD-UHFFFAOYSA-N
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Description

. It is an amide derivative of isobutyric acid and is characterized by its white crystalline appearance. Isobutyramide is used in various scientific and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Isobutyramide plays a role in biochemical reactions, particularly in the context of ruminant nutrition . It interacts with various enzymes and proteins within the rumen, influencing the fermentation process and nutrient digestibility .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of ruminant animals. It influences cell function by affecting rumen fermentation, nutrient digestibility, and volatile fatty acid production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with rumen microbes. It influences the disappearance of dry matter, neutral detergent fiber, acid detergent fiber, total gas, and total volatile fatty acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It has been found to influence substrate disappearance and volatile fatty acid concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving beef cattle, it has been found to influence average daily gain and apparent digestibility of various nutrients .

Metabolic Pathways

This compound is involved in metabolic pathways within the rumen. It interacts with enzymes involved in the fermentation process, influencing metabolic flux and metabolite levels .

Preparation Methods

Isobutyramide can be synthesized through several methods:

    Hydration of Isobutyronitrile: This method involves the hydration of isobutyronitrile using deionized water and a nitrile hydratase catalyst.

    Reaction with Isobutyryl Chloride: Another method involves reacting isobutyryl chloride with concentrated aqueous ammonia. The reaction is carried out at low temperatures to prevent vigorous evolution of ammonium chloride fumes.

Chemical Reactions Analysis

Isobutyramide undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to isobutyric acid and ammonia under acidic or basic conditions.

    Oxidation: It can be oxidized to form isobutyric acid using strong oxidizing agents.

    Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are isobutyric acid and its derivatives .

Comparison with Similar Compounds

Isobutyramide is similar to other amides, such as butyramide. Both compounds share the amide functional group but differ in their molecular structures. This compound has a branched structure, while butyramide has a straight-chain structure . This structural difference contributes to their unique chemical properties and applications.

Similar Compounds

This compound’s branched structure and specific functional group interactions make it unique compared to these similar compounds.

Properties

IUPAC Name

2-methylpropanamide
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InChI

InChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6)
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InChI Key

WFKAJVHLWXSISD-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(=O)N
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Molecular Formula

C4H9NO
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DSSTOX Substance ID

DTXSID1060340
Record name Propanamide, 2-methyl-
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Molecular Weight

87.12 g/mol
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Physical Description

Dry Powder; Liquid; Liquid, Other Solid, Powder; [Alfa Aesar MSDS]
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CAS No.

563-83-7, 68424-61-3
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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